molecular formula C19H21N3O5S B5527204 N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

Cat. No. B5527204
M. Wt: 403.5 g/mol
InChI Key: BNQSFGGEUYTZBE-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that have been explored for various chemical properties and biological activities. The methanesulfonamide group, in particular, is notable for its role in medicinal chemistry, serving as a functional moiety in drug design due to its polar nature and ability to improve water solubility and bioavailability of pharmaceuticals.

Synthesis Analysis

The synthesis of complex methanesulfonamide derivatives often involves multiple steps, including protection of functional groups, the use of palladium-catalyzed reactions, and specific conditions to achieve desired structures. For example, Mizuno et al. (2006) describe efficient syntheses of related compounds using the methanesulfonyl group as a protective group for phenolic hydroxyls, enabling high-yield routes through Friedel–Crafts reactions and cyclization processes (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives can be intricately analyzed using spectroscopic methods. Li et al. (2006) synthesized and characterized a similar compound, demonstrating its complex triclinic crystal system through X-ray diffraction techniques, highlighting the detailed structural insights that can be gained for such molecules (Li et al., 2006).

Chemical Reactions and Properties

Methanesulfonamide compounds participate in a variety of chemical reactions, including Friedel–Crafts acylation, cyclization, and reactions with electrophiles. Their reactivity can be attributed to the presence of the sulfonamide group, which acts as a directing group and influences the electronic properties of the aromatic system. For instance, Olasunkanmi et al. (2016) investigated the adsorption and corrosion inhibition properties of quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, showcasing the chemical versatility of these compounds (Olasunkanmi et al., 2016).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and functional groups present in the compound. The detailed crystallographic analysis provided by Li et al. (2006) offers insight into the physical characteristics of these molecules, such as crystal system, space group, and cell dimensions (Li et al., 2006).

Chemical Properties Analysis

Methanesulfonamide derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to form complexes with metals. These properties are pivotal for their utilization in chemical synthesis and as inhibitors in corrosion studies, as illustrated by the work of Olasunkanmi et al. (2016), who explored their utility in corrosion inhibition (Olasunkanmi et al., 2016).

properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-3-27-15-10-8-14(9-11-15)22(28(2,25)26)13-19(24)21-12-18(23)20-16-6-4-5-7-17(16)21/h4-11H,3,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQSFGGEUYTZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide

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